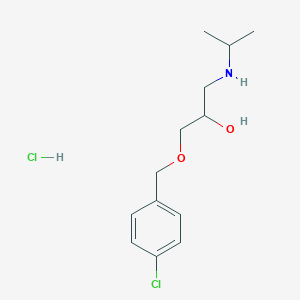![molecular formula C24H32N4O3S B2686491 N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide CAS No. 2097937-59-0](/img/structure/B2686491.png)
N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a structure similar to the one you provided are typically synthesized by coupling reactions between amines and carboxylic acids . They often contain an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is a key component of many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of similar compounds is typically determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), infrared (IR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the formation of an amide bond between an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined by various analytical techniques, including NMR, UV-Vis, IR, and mass spectrometry .Aplicaciones Científicas De Investigación
Environmental Persistence and Human Exposure
One study focused on perfluorinated alkyl sulfonamides (PFASs), used in consumer products for surface protection, highlighting their occurrence in indoor and outdoor environments and their potential for human exposure (Shoeib et al., 2005). This research underscores the environmental persistence and human exposure risks associated with sulfonamide compounds, suggesting that N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide may share similar properties.
Metabolic Pathways and Toxicology
Another study delved into the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist, illustrating the complex metabolic pathways involved in the biotransformation of sulfonamide-based compounds (Shaffer et al., 2008). This research highlights the importance of understanding the metabolic fate and potential toxicological effects of such compounds in humans.
Imaging and Diagnostic Applications
Research on the quantitative imaging of 5-HT(1A) receptor binding in healthy volunteers using [(18)f]p-MPPF, a related compound, suggests potential diagnostic and therapeutic applications for sulfonamide derivatives in neurology and psychiatry (Passchier et al., 2000). This indicates that this compound could be explored for similar applications.
Risk Factors and Hypersensitivity Reactions
The prominence of the slow acetylator phenotype among patients with sulfonamide hypersensitivity reactions suggests a genetic predisposition to adverse effects from sulfonamide drugs, which may extend to compounds like this compound (Rieder et al., 1991).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target cyclooxygenase (cox) isoenzymes, cox-1, and cox-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Mode of Action
Similar compounds have been known to block arachidonate binding to competitively inhibit both cox-1 and cox-2 . This results in analgesic and anti-inflammatory effects .
Biochemical Pathways
Similar compounds have been known to affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes . These molecules are involved in rapid physiological responses .
Result of Action
Similar compounds have been known to result in analgesic and anti-inflammatory effects by inhibiting the production of prostaglandins and thromboxanes .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-27-12-14-28(15-13-27)24(22-17-25-23-6-4-3-5-21(22)23)18-26-32(29,30)16-11-19-7-9-20(31-2)10-8-19/h3-10,17,24-26H,11-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEBVIYTBJQJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686408.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2686409.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2686410.png)
![N-(2-(4-ethylpiperazin-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2686411.png)
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/no-structure.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2686420.png)

![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2686422.png)
![2-Methyl-4-[2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2686424.png)



![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2686430.png)
![Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2686431.png)
